The compound 3-Fluoro-4-(4-methylphenyl)benzoic acid is systematically named according to IUPAC conventions as a benzoic acid derivative. The parent structure is benzoic acid (a benzene ring with a carboxylic acid group at position 1). The substituents are:
This naming prioritizes the carboxylic acid as the principal functional group, with substituents numbered to minimize locants [2]. The molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.23 g/mol.
Table 1: Systematic Identifiers of 3-Fluoro-4-(4-methylphenyl)benzoic acid
Identifier | Value |
---|---|
IUPAC Name | 3-Fluoro-4-(4-methylphenyl)benzoic acid |
CAS Registry Number | 1261953-35-8 |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
InChIKey | SWJSUIIEJLICDO-UHFFFAOYSA-N |
Molecular Formula | C₁₄H₁₁FO₂ |
Molecular Weight | 230.23 g/mol |
The SMILES string explicitly denotes connectivity: the methyl group (CC) attached to the phenyl ring (C=C1), which is bonded to the benzoic acid ring (C=C(C(=O)O)F) at position 4, with fluorine at position 3 [2].
Structural isomerism in this compound arises from variations in substituent placement on the biphenyl scaffold. Key isomers include:
Table 2: Isomeric Variants and Positional Influence
Compound Name | Substituent Pattern | CAS/CID | Key Structural Difference |
---|---|---|---|
3-Fluoro-4-(4-methylphenyl)benzoic acid | –F (pos. 3), –C₆H₄CH₃ (pos. 4) | 1261953-35-8 | Reference structure |
4-(3-Fluoro-4-methylphenyl)benzoic acid | –C₆H₃FCH₃ (pos. 4) on benzoic acid ring | 885964-38-5 | Methyl/fluoro on attached ring |
3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | –F (pos. 3), –C₆H₃FCH₃ (pos. 4) | 53225550 | Difluoro variant [4] |
3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid | –F (pos. 3), –C₆H₃FCH₃ (pos. 4, meta-F) | 54594091 | Ortho-methyl on attached ring [5] |
Electronic and steric effects are highly position-dependent. For example:
This compound exhibits distinct properties when compared to other fluorinated benzoic acids, driven by substituent electronic profiles and molecular topology:
Electronic Properties:
Steric and Topological Features:
Table 3: Comparison with Key Fluorinated Analogues
Compound | Molecular Weight (g/mol) | XLogP3 | H-Bond Acceptors | Topological PSA (Ų) | Key Applications |
---|---|---|---|---|---|
3-Fluoro-4-(4-methylphenyl)benzoic acid | 230.23 | 3.5 | 3 | 37.3 | Pharmaceutical intermediates [2] |
4-(3-Fluoro-4-methylphenyl)benzoic acid | 230.23 | 3.5 | 3 | 37.3 | Organic materials |
3-Fluoro-4-(trifluoromethyl)benzoic acid | 208.11 | 2.5 | 4 | 37.3 | Organometallic complexes [8] |
3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid | 248.22 | 3.8 | 4 | 37.3 | Synthetic building block [5] |
Functional Differences:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1